Cas no 2228737-68-4 (2-(5,6-dichloropyridin-3-yl)acetaldehyde)

2-(5,6-Dichloropyridin-3-yl)acetaldehyde is a versatile chemical intermediate used in organic synthesis and pharmaceutical research. Its structure features a reactive aldehyde group adjacent to a dichloropyridine moiety, enabling selective functionalization for the development of complex molecules. The dichloropyridine scaffold enhances stability and provides opportunities for further derivatization, making it valuable in medicinal chemistry and agrochemical applications. This compound is particularly useful in cross-coupling reactions, nucleophilic additions, and as a precursor for heterocyclic compounds. High purity and consistent quality ensure reliable performance in research and industrial processes. Its well-defined reactivity profile makes it a preferred choice for synthetic chemists seeking efficient routes to specialized intermediates.
2-(5,6-dichloropyridin-3-yl)acetaldehyde structure
2228737-68-4 structure
商品名:2-(5,6-dichloropyridin-3-yl)acetaldehyde
CAS番号:2228737-68-4
MF:C7H5Cl2NO
メガワット:190.026699781418
CID:6390044
PubChem ID:87548492

2-(5,6-dichloropyridin-3-yl)acetaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(5,6-dichloropyridin-3-yl)acetaldehyde
    • 2228737-68-4
    • EN300-1975627
    • SCHEMBL3629369
    • インチ: 1S/C7H5Cl2NO/c8-6-3-5(1-2-11)4-10-7(6)9/h2-4H,1H2
    • InChIKey: KTNLMAPPBOYLKJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(N=CC(=C1)CC=O)Cl

計算された属性

  • せいみつぶんしりょう: 188.9748192g/mol
  • どういたいしつりょう: 188.9748192g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 30Ų

2-(5,6-dichloropyridin-3-yl)acetaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1975627-0.05g
2-(5,6-dichloropyridin-3-yl)acetaldehyde
2228737-68-4
0.05g
$1091.0 2023-09-16
Enamine
EN300-1975627-2.5g
2-(5,6-dichloropyridin-3-yl)acetaldehyde
2228737-68-4
2.5g
$2548.0 2023-09-16
Enamine
EN300-1975627-0.1g
2-(5,6-dichloropyridin-3-yl)acetaldehyde
2228737-68-4
0.1g
$1144.0 2023-09-16
Enamine
EN300-1975627-1g
2-(5,6-dichloropyridin-3-yl)acetaldehyde
2228737-68-4
1g
$1299.0 2023-09-16
Enamine
EN300-1975627-0.5g
2-(5,6-dichloropyridin-3-yl)acetaldehyde
2228737-68-4
0.5g
$1247.0 2023-09-16
Enamine
EN300-1975627-1.0g
2-(5,6-dichloropyridin-3-yl)acetaldehyde
2228737-68-4
1g
$1299.0 2023-05-31
Enamine
EN300-1975627-10.0g
2-(5,6-dichloropyridin-3-yl)acetaldehyde
2228737-68-4
10g
$5590.0 2023-05-31
Enamine
EN300-1975627-5g
2-(5,6-dichloropyridin-3-yl)acetaldehyde
2228737-68-4
5g
$3770.0 2023-09-16
Enamine
EN300-1975627-0.25g
2-(5,6-dichloropyridin-3-yl)acetaldehyde
2228737-68-4
0.25g
$1196.0 2023-09-16
Enamine
EN300-1975627-5.0g
2-(5,6-dichloropyridin-3-yl)acetaldehyde
2228737-68-4
5g
$3770.0 2023-05-31

2-(5,6-dichloropyridin-3-yl)acetaldehyde 関連文献

2-(5,6-dichloropyridin-3-yl)acetaldehydeに関する追加情報

Introduction to 2-(5,6-dichloropyridin-3-yl)acetaldehyde (CAS No. 2228737-68-4)

2-(5,6-dichloropyridin-3-yl)acetaldehyde (CAS No. 2228737-68-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive 5,6-dichloropyridin-3-yl moiety and aldehyde functional group, exhibits a range of properties that make it a valuable building block in the synthesis of various bioactive molecules.

The molecular structure of 2-(5,6-dichloropyridin-3-yl)acetaldehyde is composed of a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions, and an acetaldehyde group attached to the 3-position. This configuration imparts unique chemical reactivity and biological activity, making it an attractive candidate for the development of novel therapeutic agents.

Recent studies have highlighted the potential of 2-(5,6-dichloropyridin-3-yl)acetaldehyde in various applications. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its utility as an intermediate in the synthesis of compounds with anti-inflammatory and anti-cancer properties. The presence of the dichloropyridine moiety has been shown to enhance the potency and selectivity of these compounds, thereby improving their therapeutic efficacy.

In another study, scientists at a leading pharmaceutical company explored the use of 2-(5,6-dichloropyridin-3-yl)acetaldehyde in the development of novel inhibitors for specific enzymes involved in disease pathways. The aldehyde group facilitates the formation of covalent bonds with target proteins, which can be crucial for achieving high-affinity binding and sustained inhibition. This approach has shown promise in preclinical models of various diseases, including neurodegenerative disorders and metabolic syndromes.

The synthetic versatility of 2-(5,6-dichloropyridin-3-yl)acetaldehyde is another key factor contributing to its importance in medicinal chemistry. It can be readily functionalized through various chemical reactions, such as nucleophilic addition to the aldehyde group or substitution reactions at the chlorine atoms. These modifications allow for the creation of a diverse array of derivatives with tailored properties, expanding its potential applications in drug discovery and development.

Beyond its role as a synthetic intermediate, 2-(5,6-dichloropyridin-3-yl)acetaldehyde has also been investigated for its direct biological activity. Preliminary studies have indicated that it may possess inherent pharmacological effects, such as anti-inflammatory and antioxidant properties. These findings suggest that it could serve as a lead compound for further optimization and development into therapeutic agents.

The safety profile of 2-(5,6-dichloropyridin-3-yl)acetaldehyde is an important consideration in its use as a research tool or potential drug candidate. Extensive toxicity studies have been conducted to evaluate its effects on various biological systems. While initial results are promising, ongoing research is necessary to fully understand its safety and efficacy profiles.

In conclusion, 2-(5,6-dichloropyridin-3-yl)acetaldehyde (CAS No. 2228737-68-4) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and versatile chemical properties make it an invaluable tool for the synthesis of bioactive molecules and the development of novel therapeutic agents. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the field.

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